molecular formula C11H14ClN B2483202 9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride CAS No. 104127-09-5

9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride

Cat. No.: B2483202
CAS No.: 104127-09-5
M. Wt: 195.69
InChI Key: LAAZEQAVNVYORK-UHFFFAOYSA-N
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Description

9-Azatricyclo[8.1.1.0²,⁷]dodeca-2,4,6-triene hydrochloride is a tricyclic amine hydrochloride with a complex bridged-ring structure. Its molecular formula is C₁₁H₁₄ClN (MW: 195.69 g/mol) and CAS number 111634-86-7 . The compound’s bicyclo[8.1.1] core distinguishes it from other azatricyclic derivatives, conferring unique stereoelectronic properties. It is primarily used as a synthetic intermediate in organic and medicinal chemistry, particularly for designing bioactive molecules. Commercial listings indicate its high cost (e.g., $487–$7,960 for 50 mg–10 g, depending on supplier and purity) , reflecting challenges in synthesis or purification.

Properties

IUPAC Name

9-azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-2-4-11-8(3-1)7-12-10-5-9(11)6-10;/h1-4,9-10,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAZEQAVNVYORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1NCC3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a tricyclic ketone, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs but differ in ring size, substituents, or heteroatom placement:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features Price (50 mg) Reference
9-Azatricyclo[8.1.1.0²,⁷]dodeca-2,4,6-triene hydrochloride 111634-86-7 C₁₁H₁₄ClN 195.69 Bicyclo[8.1.1], 3 fused rings, chlorine counterion $487–$971
9-Azatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene hydrochloride N/A C₁₀H₁₂ClN 181.66 Smaller bicyclo[6.2.1], reduced ring strain €813
9-Azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene hydrochloride N/A C₁₁H₁₄ClN 195.69 Bicyclo[6.2.2], altered bridgehead geometry N/A
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one N/A C₁₈H₁₇NO₂S₂ 367.46 Methoxyphenyl substituent, sulfur atoms, ketone group N/A

Key Observations:

For example, smaller bicyclo systems (e.g., [6.2.1]) may exhibit lower thermal stability due to reduced ring tension . The presence of sulfur atoms in 3,7-dithia-5-azatetracyclo derivatives (e.g., ) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

Functional Group Impact :

  • Substituents like methoxyphenyl () or ethyl esters () modulate electronic effects and binding affinity. For instance, methoxy groups can enhance π-π stacking interactions in biological targets .
  • The hydrochloride salt form in the target compound improves crystallinity and handling compared to free bases .

Commercial and Synthetic Considerations: The target compound’s price (~$971/250 mg) is significantly higher than Ethyl 4-hydroxy-4-phenylbutanoate (€603/50 mg), likely due to complex multi-step synthesis involving bridged-ring formation . Purity specifications (e.g., 95% in ) suggest stringent quality requirements for research applications .

Biological Activity

9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene; hydrochloride is a complex organic compound notable for its unique tricyclic structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H14ClN
  • Molecular Weight : 195.69 g/mol
  • CAS Number : 104127-09-5

The biological activity of 9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene; hydrochloride is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating physiological responses and influencing cell signaling pathways.

Biological Activity Overview

Research indicates that 9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene; hydrochloride exhibits several biological activities:

Activity TypeDescriptionReferences
AntimicrobialDemonstrated efficacy against various bacterial strains.
AnticancerExhibited cytotoxic effects on cancer cell lines.
Anti-inflammatoryPotential to reduce inflammation in animal models.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity :
    • A study assessed the antibacterial properties of 9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene; hydrochloride against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity in Cancer Research :
    • In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis.
    • The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects :
    • Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines.
    • These findings suggest that it may have therapeutic potential in treating inflammatory diseases.

Comparison with Similar Compounds

To contextualize the unique properties of 9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene; hydrochloride, it is useful to compare it with related compounds:

Compound NameStructure TypeBiological Activity
9-Azabicyclo[3.3.1]nonaneBicyclicModerate antimicrobial activity
9-Azabicyclo[4.2.1]nonaneBicyclicLimited anticancer properties
9-Azabicyclo[3.2.1]octaneSmaller bicyclicMinimal biological activity

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